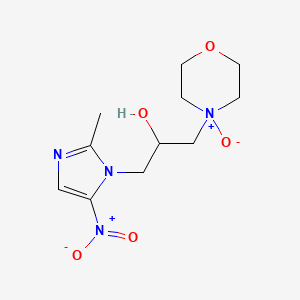

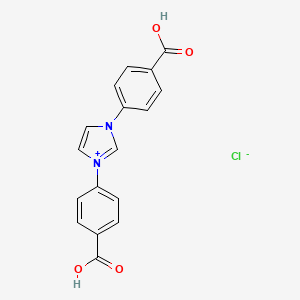

Morinidazole metabolite M4-1

説明

Morinidazole is a new 5-nitroimidazole-class antimicrobial agent . The metabolite M4-1 is one of the major metabolites of Morinidazole .

Synthesis Analysis

The synthesis of Morinidazole and its metabolites, including M4-1, was carried out at Jiangsu Hansoh Pharmaceutical Co., Ltd . The metabolic pathway displayed regio- and stereoselectivities .Molecular Structure Analysis

Morinidazole has a molecular structure of [R,S-1-(2-methyl-5-nitro-1H-imidazol-1-yl)-3-morpholinopropan-2-ol] . The nitrogen of the morpholine ring, rather than the aliphatic hydroxyl group at the side chain, was glucuronidated to form S-morinidazole glucuronide (M8-1) and R-enantiomer glucuronide (M8-2) .Chemical Reactions Analysis

The major elimination pathway of Morinidazole is glucuronidation followed by renal excretion, accounting for 35% of the dose . The nitrogen atom of the morpholine ring, rather than the aliphatic hydroxyl group at the side chain, was glucuronidated .科学的研究の応用

Graphene-based Materials in Drug Degradation Studies

Graphene-based materials (GBMs) have been extensively studied for their potential in the degradation of various drugs, including nitroimidazole derivatives like metronidazole, which shares a similar therapeutic class with Morinidazole. The research conducted by Vasseghian, Y., et al. (2021) on the degradation of metronidazole (MNZ) through adsorption and photocatalysis processes provides insights into how similar metabolites and compounds could be studied for environmental decontamination and the development of more efficient drug delivery systems. This highlights the importance of advanced materials in enhancing drug stability and degradation studies, potentially applicable to Morinidazole metabolites (Vasseghian et al., 2021).

Proton Nuclear Magnetic Resonance (NMR) Metabolomics

The use of proton nuclear magnetic resonance (NMR) spectroscopy in metabolomics offers a robust and non-invasive method to phenotype metabolic profiles, which could be applied to study the pharmacokinetics and pharmacodynamics of Morinidazole metabolites. Rankin, N., et al. (2014) discuss the comparative sensitivity and applicability of NMR in analyzing metabolites, indicating its potential to quantify and identify Morinidazole metabolites in serum and other biological matrices. This method could provide detailed insights into the metabolic pathways and biological impacts of Morinidazole and its metabolites (Rankin et al., 2014).

Pharmacological Applications of Natural Compounds

The exploration of natural compounds, as reviewed by Torres, M. A. O., et al. (2017), showcases the therapeutic potential of various natural extracts and compounds in treating diseases, which could inspire research into Morinidazole metabolites for potential therapeutic applications. Understanding the pharmacological effects and mechanisms of action of natural compounds can guide the investigation of synthetic drug metabolites for enhanced therapeutic efficacy and reduced toxicity (Torres et al., 2017).

Metronidazole-conjugates in Medicinal Chemistry

The synthesis and biological activity analysis of metronidazole-conjugates, as summarized by Patel, O. P. S., et al. (2020), provide a framework for studying the medicinal chemistry applications of Morinidazole metabolites. By examining structure-activity relationships (SAR) and associated biological activities of these conjugates, researchers can develop novel therapeutic agents based on Morinidazole's metabolites for a range of diseases, highlighting the significance of drug modification and conjugation in enhancing therapeutic profiles (Patel et al., 2020).

作用機序

Target of Action

Morinidazole metabolite M4-1, also known as 1UM7KP9UNN, is a metabolite of Morinidazole, a new 5-nitroimidazole-class antimicrobial agent

Mode of Action

The mode of action of Morinidazole involves the formation of a redox intermediate metabolite in the bacterium that causes DNA strand breakage, inhibits repair, and ultimately leads to cell death . .

Biochemical Pathways

The major biochemical pathway involved in the metabolism of Morinidazole is glucuronidation, followed by renal excretion . This pathway displays regioselectivities and stereoselectivities . The nitrogen atom of the morpholine ring, rather than the aliphatic hydroxyl group at the side chain, is glucuronidated to form S-morinidazole glucuronide (M8-1) and R-enantiomer glucuronide (M8-2) .

Result of Action

The result of the action of Morinidazole and its metabolites, including M4-1, is the elimination of the bacteria causing the infection. This is achieved through the formation of a redox intermediate metabolite that causes DNA strand breakage, inhibits repair, and ultimately leads to cell death .

Action Environment

The action of Morinidazole and its metabolites, including M4-1, can be influenced by various environmental factors such as the patient’s health status. For instance, both AUC0-t and AUC0-∞ of Morinidazole were 1.4 times higher in patients with severe renal insufficiency, while M4-1 were over 7 times higher than healthy groups .

生化学分析

Biochemical Properties

Morinidazole metabolite M4-1 plays a pivotal role in biochemical reactions, particularly in the metabolism of morinidazole. It interacts with several enzymes, proteins, and other biomolecules. One of the primary enzymes involved in its metabolism is UDP-glucuronosyltransferase 1A9 (UGT1A9), which catalyzes the glucuronidation of morinidazole . This interaction is crucial for the biotransformation and elimination of the compound from the body. Additionally, this compound is known to interact with human liver microsomes, which further aids in its metabolism .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the expression of genes involved in detoxification processes, thereby enhancing the cell’s ability to eliminate harmful substances . Moreover, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolic flux and energy production.

Molecular Mechanism

The molecular mechanism of this compound involves several intricate processes. At the molecular level, the compound exerts its effects through binding interactions with various biomolecules. It acts as an inhibitor of certain enzymes, thereby modulating their activity and influencing biochemical pathways . Additionally, this compound can induce changes in gene expression, leading to alterations in cellular function and metabolism. These molecular interactions are essential for understanding the compound’s therapeutic potential and its role in biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, ensuring its efficacy over extended periods . Its degradation products may also exhibit biological activity, which needs to be considered when evaluating its overall impact. Long-term studies in vitro and in vivo have provided valuable insights into the temporal effects of this compound on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without causing significant toxicity . At higher doses, it may induce adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications. Understanding the dosage-dependent effects of this compound is essential for optimizing its use in clinical settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the metabolism of morinidazole. The compound undergoes glucuronidation, catalyzed by UDP-glucuronosyltransferase 1A9, followed by renal excretion . This metabolic pathway is essential for the elimination of the compound from the body. Additionally, this compound may interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are critical for understanding the compound’s role in biochemical reactions and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cells, it may accumulate in specific compartments, influencing its localization and activity. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications. Additionally, the subcellular localization of this compound may influence its interactions with other biomolecules, further modulating its biological activity.

特性

IUPAC Name |

1-(2-methyl-5-nitroimidazol-1-yl)-3-(4-oxidomorpholin-4-ium-4-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O5/c1-9-12-6-11(14(17)18)13(9)7-10(16)8-15(19)2-4-20-5-3-15/h6,10,16H,2-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAULXPQKVYYHDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CC(C[N+]2(CCOCC2)[O-])O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1413431-46-5 | |

| Record name | Morinidazole, (morpholino-N-oxide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1413431465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MORINIDAZOLE, (MORPHOLINO-N-OXIDE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UM7KP9UNN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[(3,5-dichlorophenyl)methyl]ethanamine](/img/structure/B3321974.png)

![2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid](/img/structure/B3322044.png)

![2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid amide](/img/structure/B3322045.png)

![6-(6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-yldisulfanyl)-6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium;dichloride](/img/structure/B3322050.png)